ethyl 4-(azidomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-oxane]-1-carboxylate
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Overview
Description
Ethyl 1-(azidomethyl)spiro[2-oxabicyclo[211]hexane-3,4’-oxane]-4-carboxylate is a complex organic compound known for its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(azidomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,4’-oxane]-4-carboxylate typically involves a multi-step process. One common method includes the cycloaddition of bicyclo[1.1.0]butanes with benzofuran-derived oxa (aza)dienes, catalyzed by boron trifluoride etherate (BF3·Et2O). This reaction proceeds under mild conditions and yields the desired spirocyclic product with high chemoselectivity and good yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of scaling up laboratory synthesis, such as optimizing reaction conditions and using continuous flow reactors, could be applied to produce larger quantities.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(azidomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,4’-oxane]-4-carboxylate can undergo various chemical reactions, including:
Substitution: The azido group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Cycloaddition: The compound can undergo cycloaddition reactions, forming new ring structures.
Common Reagents and Conditions
Reducing Agents: LiAlH4, DIBAL-H
Catalysts: BF3·Et2O for cycloaddition reactions
Solvents: Common organic solvents like dichloromethane (DCM) and acetonitrile (CH3CN)
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the azido group typically yields the corresponding amine, while cycloaddition reactions can produce various spirocyclic derivatives.
Scientific Research Applications
Ethyl 1-(azidomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,4’-oxane]-4-carboxylate has several applications in scientific research:
Synthetic Chemistry: Used as a building block for the synthesis of more complex molecules.
Materials Science:
Medicinal Chemistry: Investigated for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of Ethyl 1-(azidomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,4’-oxane]-4-carboxylate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The azido group, in particular, is highly reactive and can undergo reduction, substitution, and cycloaddition reactions, making the compound a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-(hydroxymethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,4’-oxane]-4-carboxylate
- Ethyl 1-(aminomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,4’-oxane]-4-carboxylate
Uniqueness
Ethyl 1-(azidomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,4’-oxane]-4-carboxylate is unique due to the presence of the azido group, which imparts distinct reactivity compared to its hydroxymethyl and aminomethyl analogs. This unique reactivity makes it a valuable intermediate for the synthesis of a wide range of compounds.
Properties
IUPAC Name |
ethyl 1-(azidomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,4'-oxane]-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4/c1-2-19-10(17)12-7-11(8-12,9-15-16-14)20-13(12)3-5-18-6-4-13/h2-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYCPFKNOLDQDRM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CC(C1)(OC23CCOCC3)CN=[N+]=[N-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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